molecular formula C17H17N3O3S B268842 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

Número de catálogo B268842
Peso molecular: 343.4 g/mol
Clave InChI: YIJWYWXWINYUCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mecanismo De Acción

The mechanism of action of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide involves the inhibition of the protein kinase PAK4. PAK4 is a key regulator of cell migration, invasion, and survival, and is overexpressed in many types of cancer. Inhibition of PAK4 by 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide leads to decreased cancer cell growth and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been shown to have a selective inhibitory effect on PAK4, with minimal effects on other protein kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. In addition, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide in lab experiments is its selectivity for PAK4, which allows for targeted inhibition of this protein kinase. However, one limitation is that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Direcciones Futuras

There are several potential future directions for research on 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide. One area of interest is the development of combination therapies that include 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the investigation of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide in other types of cancer, such as breast and lung cancer. Additionally, further studies are needed to determine the safety and efficacy of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide in humans, and to identify any potential side effects or toxicity.

Métodos De Síntesis

The synthesis of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide involves a multi-step process that starts with the reaction of furan-2-carbaldehyde with 2-aminobenzamide to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with cyclopropyl isocyanate and thiourea to form the final product, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide.

Aplicaciones Científicas De Investigación

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propiedades

Nombre del producto

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

Fórmula molecular

C17H17N3O3S

Peso molecular

343.4 g/mol

Nombre IUPAC

3-(cyclopropanecarbonylcarbamothioylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C17H17N3O3S/c21-15(18-10-14-5-2-8-23-14)12-3-1-4-13(9-12)19-17(24)20-16(22)11-6-7-11/h1-5,8-9,11H,6-7,10H2,(H,18,21)(H2,19,20,22,24)

Clave InChI

YIJWYWXWINYUCA-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

SMILES canónico

C1CC1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.